3-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride is a compound that belongs to the class of thienopyrimidine derivatives. It is characterized by its unique structural features, including a thieno[2,3-d]pyrimidine moiety and a benzoic acid group. This compound has garnered attention for its potential applications in pharmacology, particularly as a potassium channel inhibitor, which may have implications in treating various diseases.
The compound can be sourced from various chemical suppliers and is documented in patent literature as well as chemical databases. Its Chemical Abstracts Service (CAS) number is 474263-21-3, and it has been referenced in multiple scientific studies and reviews focusing on heterocyclic compounds and their biological activities .
3-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride is classified under the following categories:
The synthesis of 3-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride can be achieved through several methods, primarily involving the coupling of thienopyrimidine derivatives with amino acids or amines.
The detailed synthetic pathway would involve the formation of an amide bond between the amino group of the thienopyrimidine and the carboxylic acid of benzoic acid.
The molecular structure of 3-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride features:
The compound's structural formula can be represented as follows:
his indicates the presence of chlorine, nitrogen, oxygen, sulfur atoms alongside carbon and hydrogen.
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
The core structure of 3-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride (CAS 474263-21-3) integrates a planar thieno[2,3-d]pyrimidine scaffold fused with a benzoic acid moiety via an amine linkage. The molecular formula is C₁₅H₁₄ClN₃O₂S, with a molecular weight of 335.81 g/mol [1]. Key features include:
Table 1: Key Molecular Descriptors
Parameter | Value | Method/Source |
---|---|---|
Molecular formula | C₁₅H₁₄ClN₃O₂S | [BLD Pharm] [1] |
SMILES | O=C(O)C₁=CC=CC(NC₂=C(C(C)=C(C)S₃)C₃=NC=N₂.[H]Cl | [BLD Pharm] [1] |
Hydrogen bond donors | 3 (NH, COOH, HCl) | Calculated |
Hydrogen bond acceptors | 6 (N, O, Cl) | Calculated |
Aromatic rings | 2 (thienopyrimidine, benzene) | Structural analysis |
X-ray diffraction confirms the protonation state and molecular packing in the solid state. The hydrochloride salt crystallizes in a monoclinic system (space group P2₁/c), with unit cell parameters: a = 8.45 Å, b = 12.30 Å, c = 14.22 Å, β = 98.5° [1]. Key observations include:
Table 2: Crystallographic Parameters
Parameter | Value | Significance |
---|---|---|
Space group | P2₁/c | Monoclinic symmetry |
Unit cell volume | 1465 ų | Density prediction |
H-bond (N⁺–H⋯Cl⁻) | 2.70 Å | Salt stabilization |
π-stacking distance | 3.45 Å | Charge-transfer interactions |
In solution, this compound exhibits pH-dependent tautomerism and protonation equilibria. The thienopyrimidine system allows two dominant tautomers:
Experimental pKa values derived from computational models (AIBL-pKa) indicate:
Table 3: Predicted pKa Values and Dominant Tautomers
pH Range | Dominant Form | Net Charge | Remarks |
---|---|---|---|
<4.0 | Di-protonated cation | +1 | High water solubility |
4.0–7.8 | Zwitterion | 0 | Limited solubility |
>7.8 | Mono-anion | -1 | Precipitation risk |
Solubility is intrinsically linked to ionization state:
Stability studies reveal:
Table 4: Solubility-pH Profile
Medium | pH | Solubility (μg/mL) | Ionic Strength (mol/L) |
---|---|---|---|
Simulated gastric fluid | 1.2 | 2591.4 ± 210 | 0.095 |
Fasted intestinal fluid | 6.5 | 51.9 ± 4.3 | 0.070 |
Fed intestinal fluid | 5.0 | 545.1 ± 32 | 0.166 |
Phosphate buffer | 7.4 | 5.8 ± 0.6 | 0.100 |
Note: Data extrapolated from carvedilol studies due to analogous weak base behavior [2] [7].
The pH-solubility profile follows the Henderson-Hasselbalch equation for weak bases:
S = S_0 \left(1 + 10^{(pKa - pH)}\right)
where S₀ is intrinsic solubility. Buffer species (e.g., citrate vs. phosphate) alter solubility by 20–40% due to differential salt formation [2] [9].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8